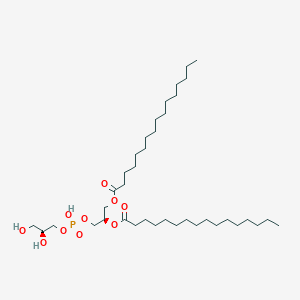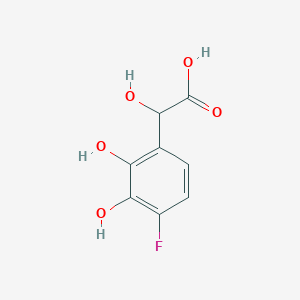
2-(4-Fluoro-2,3-dihydroxyphenyl)-2-hydroxyacetic acid
Overview
Description
2-(4-Fluoro-2,3-dihydroxyphenyl)-2-hydroxyacetic acid (FDOPA) is a chemical compound that has been widely used in scientific research. It is a derivative of L-DOPA, which is an amino acid that is involved in the production of neurotransmitters such as dopamine, norepinephrine, and epinephrine. FDOPA has been used in various fields of research, including medical imaging, cancer research, and neuroscience.
Mechanism of Action
2-(4-Fluoro-2,3-dihydroxyphenyl)-2-hydroxyacetic acid is taken up by cells via the same transporters that are responsible for the uptake of L-DOPA. Once inside the cell, 2-(4-Fluoro-2,3-dihydroxyphenyl)-2-hydroxyacetic acid is converted to 2-(4-Fluoro-2,3-dihydroxyphenyl)-2-hydroxyacetic acid-quinone, which can be further metabolized to produce dopamine. 2-(4-Fluoro-2,3-dihydroxyphenyl)-2-hydroxyacetic acid-quinone can also react with proteins and DNA, leading to the formation of adducts. The formation of these adducts can lead to cell damage and death.
Biochemical and Physiological Effects:
2-(4-Fluoro-2,3-dihydroxyphenyl)-2-hydroxyacetic acid has been shown to have a number of biochemical and physiological effects. In the brain, 2-(4-Fluoro-2,3-dihydroxyphenyl)-2-hydroxyacetic acid is taken up by dopaminergic neurons and converted to dopamine, which is a neurotransmitter that is involved in the regulation of mood, motivation, and movement. In tumors, 2-(4-Fluoro-2,3-dihydroxyphenyl)-2-hydroxyacetic acid is taken up by cells that have high rates of amino acid metabolism, which is a hallmark of many types of cancer. 2-(4-Fluoro-2,3-dihydroxyphenyl)-2-hydroxyacetic acid has also been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(4-Fluoro-2,3-dihydroxyphenyl)-2-hydroxyacetic acid in lab experiments is its specificity for dopaminergic neurons and amino acid metabolism in tumors. This allows researchers to study these processes in detail. However, 2-(4-Fluoro-2,3-dihydroxyphenyl)-2-hydroxyacetic acid has a relatively short half-life, which can limit the amount of time that researchers have to study its effects. Additionally, 2-(4-Fluoro-2,3-dihydroxyphenyl)-2-hydroxyacetic acid can be difficult to synthesize, which can limit its availability for research purposes.
Future Directions
There are a number of future directions for research on 2-(4-Fluoro-2,3-dihydroxyphenyl)-2-hydroxyacetic acid. One area of interest is the development of new imaging techniques that can be used to visualize the metabolism of dopamine and amino acids in vivo. Another area of interest is the development of new cancer treatments that target amino acid metabolism in tumors. Additionally, researchers are interested in studying the role of 2-(4-Fluoro-2,3-dihydroxyphenyl)-2-hydroxyacetic acid in the regulation of other neurotransmitters and in the treatment of other neurological disorders.
Scientific Research Applications
2-(4-Fluoro-2,3-dihydroxyphenyl)-2-hydroxyacetic acid has been used in various scientific research applications. One of its main uses is in medical imaging, particularly in positron emission tomography (PET) imaging. 2-(4-Fluoro-2,3-dihydroxyphenyl)-2-hydroxyacetic acid has been used to visualize the metabolism of dopamine in the brain and to detect neuroendocrine tumors. 2-(4-Fluoro-2,3-dihydroxyphenyl)-2-hydroxyacetic acid has also been used in cancer research to study the metabolism of tumors and to develop new cancer treatments. In neuroscience, 2-(4-Fluoro-2,3-dihydroxyphenyl)-2-hydroxyacetic acid has been used to study the role of dopamine in various neurological disorders, including Parkinson's disease and schizophrenia.
properties
CAS RN |
152354-23-9 |
|---|---|
Product Name |
2-(4-Fluoro-2,3-dihydroxyphenyl)-2-hydroxyacetic acid |
Molecular Formula |
C8H7FO5 |
Molecular Weight |
202.14 g/mol |
IUPAC Name |
2-(4-fluoro-2,3-dihydroxyphenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H7FO5/c9-4-2-1-3(5(10)7(4)12)6(11)8(13)14/h1-2,6,10-12H,(H,13,14) |
InChI Key |
OKHIKQGPFJQQHG-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1C(C(=O)O)O)O)O)F |
Canonical SMILES |
C1=CC(=C(C(=C1C(C(=O)O)O)O)O)F |
synonyms |
Benzeneacetic acid, 4-fluoro-alpha,2,3-trihydroxy- (9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,3R,4S,5R,6R)-6-pent-4-enoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol](/img/structure/B116246.png)


![Cyclopenta[b]pyrrole-6-carbonitrile, octahydro-2-oxo-, [3aS-(3aalpha,6alpha,6aalpha)]-(9CI)](/img/structure/B116250.png)

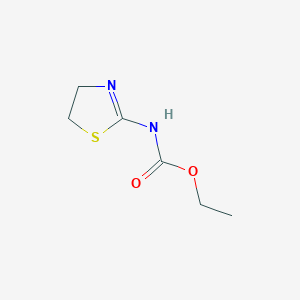

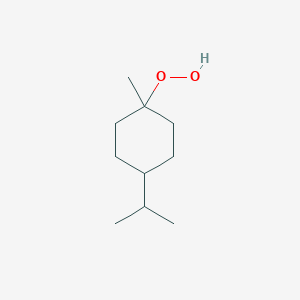
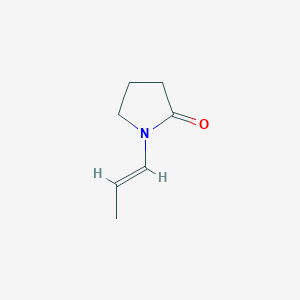
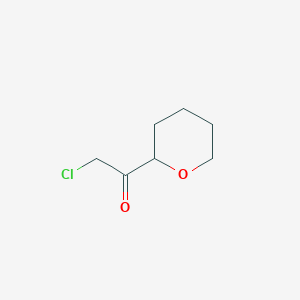

![3-methyl-2-[(Z)-(1-methyl-2-oxopyrrolidin-3-ylidene)methyl]imidazole-4-carbonitrile](/img/structure/B116273.png)
